1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.
Brand Name: Vulcanchem
CAS No.: 18559-63-2
VCID: VC21356526
InChI: InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H
SMILES: COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-]
Molecular Formula: C19H24ClNO5
Molecular Weight: 381.8 g/mol

1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride

CAS No.: 18559-63-2

Cat. No.: VC21356526

Molecular Formula: C19H24ClNO5

Molecular Weight: 381.8 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride - 18559-63-2

Specification

CAS No. 18559-63-2
Molecular Formula C19H24ClNO5
Molecular Weight 381.8 g/mol
IUPAC Name 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride
Standard InChI InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H
Standard InChI Key UHSXRTHJCJGEKG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-]

Introduction

Chemical Properties and Structural Features

Molecular Formula and Weight

The molecular formula of 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride is C19H24ClNO5, with a molecular weight of 381.8 g/mol . This molecular composition reflects its complexity and the presence of multiple functional groups that contribute to its chemical reactivity.

Chemical Reactivity

The presence of methoxy groups on the phenyl ring increases electron density, making it susceptible to electrophilic aromatic substitution reactions. The hydroxyl groups on the isoquinoline core can participate in hydrogen bonding and nucleophilic reactions . These properties make the compound versatile for synthetic modifications.

Synthesis Pathways

General Synthetic Approaches

The synthesis of 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride typically involves multi-step procedures starting from simpler isoquinoline derivatives. Key steps include:

  • Alkylation: Introduction of the trimethoxyphenyl group via alkylation reactions.

  • Hydroxylation: Functionalization at the 6 and 7 positions to introduce hydroxyl groups.

  • Salt Formation: Conversion into the hydrochloride form for enhanced stability .

Example Synthetic Route

A plausible synthetic route begins with commercially available isoquinoline:

  • Hydrogenation: Isoquinoline is reduced to tetrahydroisoquinoline using catalytic hydrogenation.

  • Alkylation: The trimethoxyphenyl moiety is introduced through reaction with an appropriate alkyl halide under basic conditions.

  • Hydroxylation: Selective hydroxylation at the 6 and 7 positions is achieved using oxidizing agents such as potassium permanganate or osmium tetroxide.

  • Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt .

Challenges in Synthesis

The synthesis of this compound poses challenges such as regioselectivity during hydroxylation and maintaining stability during purification steps. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may offer improved yields .

Biological Activities

Mechanisms of Action

The trimethoxyphenyl group enhances affinity for biological targets by increasing lipophilicity and facilitating membrane penetration. The hydroxyl groups may interact with enzymes or receptors through hydrogen bonding or electrostatic interactions .

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a scaffold for drug development due to its versatile functional groups and biological activity profile:

  • Potential applications include treatments for asthma (as a bronchodilator) and neurodegenerative diseases (as a neuroprotective agent) .

  • Structural modifications can enhance specificity and reduce side effects.

Synthetic Chemistry

As a derivative of isoquinoline, it provides opportunities for synthesizing novel compounds with tailored properties:

  • Functionalization at different positions allows exploration of structure-activity relationships.

  • It can act as an intermediate in synthesizing more complex molecules .

Analytical Chemistry

Its unique spectroscopic properties make it suitable as a reference standard in analytical methods like NMR or mass spectrometry.

PropertyValue
Molecular FormulaC19H24ClNO5
Molecular Weight381.8 g/mol
CAS Number18559-63-2
SolubilityModerate in water; high in organic solvents
SMILES NotationCOC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-]
Pharmacological ActivitiesBronchodilator; Neuroprotective
Synthetic ChallengesRegioselectivity; Reaction yields

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